Boron glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

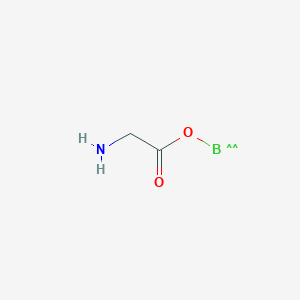

グリシンボロンは、アミノ酸であるグリシンとボロンがキレート結合した化合物です。この化合物は、高い生物学的利用能が知られており、つまり体内に吸収されやすく、利用されやすいことを意味します。 グリシンボロンは、骨の健康、脳機能、ホルモンバランスをサポートするなど、潜在的な健康上の利点があるため、一般的に食事補助食品として使用されています .

準備方法

合成ルートと反応条件

グリシンボロンは、制御された条件下でホウ酸とグリシンを反応させることで合成できます。この反応は、通常、ホウ酸を水に溶解し、次にグリシンを加えることから始まります。混合物を加熱して反応を促進すると、グリシンボロンが生成されます。 生成物は、その後結晶化によって精製されます .

工業生産方法

工業的な環境では、グリシンボロンは同様の方法で、しかしより大きな規模で生産されます。このプロセスでは、ホウ酸とグリシンを混合して加熱する反応器が使用されます。 得られた生成物は、その後、ろ過や結晶化などの精製プロセスにかけられ、高純度のグリシンボロンが得られます .

化学反応の分析

反応の種類

グリシンボロンは、次のようなさまざまな化学反応を起こします。

酸化: グリシンボロンは、酸化されてホウ酸やその他の酸化生成物を生成することができます。

還元: 特定の条件下では、グリシンボロンは還元されてホウ素化物を生成することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。

生成される主な生成物

酸化: ホウ酸やその他のホウ素含有化合物。

還元: ホウ素化物。

置換: グリシンが他の配位子に置き換わった化合物.

科学研究への応用

グリシンボロンは、幅広い科学研究への応用があります。

化学: 有機合成における試薬として、特定の反応における触媒として使用されます。

生物学: 細胞プロセスや酵素機能における役割について研究されています。

医学: 骨の健康、認知機能、ホルモン調節における潜在的な利点について調査されています。

科学的研究の応用

Boron glycinate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its role in cellular processes and enzyme functions.

Medicine: Investigated for its potential benefits in bone health, cognitive function, and hormone regulation.

Industry: Used in the production of dietary supplements and as an additive in various industrial processes

作用機序

グリシンボロンは、いくつかのメカニズムを通じて効果を発揮します。

骨の健康: ボロンは、骨形成(骨の形成)において役割を果たし、カルシウムとマグネシウムの代謝を助けます。

認知機能: ボロンは、脳機能と認知プロセスに関与しており、特定の神経伝達物質の活動を影響を与える可能性があります。

ホルモン調節: ボロンは、ホルモン代謝に関与する酵素の活性を影響を与えることで、テストステロンやエストロゲンなど、ホルモンレベルの調節に役立ちます

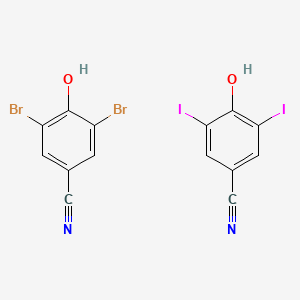

類似の化合物との比較

類似の化合物

クエン酸ボロン: クエン酸とボロンがキレート結合した、ボロンサプリメントの別の形態です。

グルコン酸ボロン: グルコン酸とボロンがキレート結合したものです。

フクトボロンカルシウム: ボロンとカルシウム、果糖の複合体

グリシンボロンの独自性

グリシンボロンは、高い生物学的利用能と、グリシンがもたらす追加の利点のために、ユニークです。 グリシンは、睡眠の質をサポートし、落ち着きと幸福感を促進することが知られており、グリシンボロンは、ボロンの一般的な健康上の利点に加えて、認知と感情的な利点を求める人々にとって、好ましい選択肢となっています .

類似化合物との比較

Similar Compounds

Boron citrate: Another form of boron supplement where boron is chelated with citric acid.

Boron gluconate: Boron chelated with gluconic acid.

Calcium fructoborate: A complex of boron with calcium and fructose

Uniqueness of Boron Glycinate

This compound is unique due to its high bioavailability and the additional benefits provided by glycine. Glycine is known to support sleep quality and promote a sense of calm and well-being, making this compound a preferred choice for those seeking cognitive and emotional benefits in addition to the general health benefits of boron .

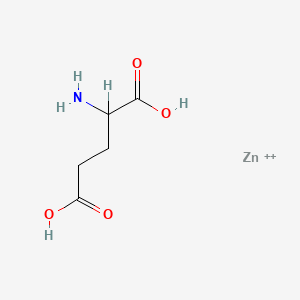

特性

CAS番号 |

2493271-83-1 |

|---|---|

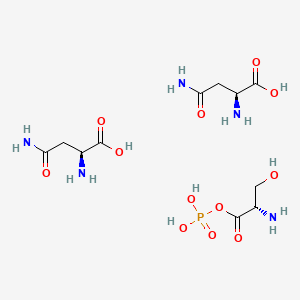

分子式 |

C2H4BNO2 |

分子量 |

84.87 g/mol |

InChI |

InChI=1S/C2H4BNO2/c3-6-2(5)1-4/h1,4H2 |

InChIキー |

CCYRNWVFNUCVAI-UHFFFAOYSA-N |

正規SMILES |

[B]OC(=O)CN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。